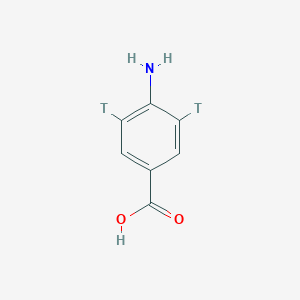
4-Amino-3,5-ditritiobenzoic acid
Cat. No. B045195
Key on ui cas rn:
117610-59-0
M. Wt: 141.15 g/mol
InChI Key: ALYNCZNDIQEVRV-PZFLKRBQSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09314021B2
Procedure details


Menthyl Anthranilate or Salicylate


Name
Identifiers


|
REACTION_CXSMILES
|
C(OC1C(C(C)C)CCC(C)C1)(=O)C1C(=CC=CC=1)[NH2:4].[C:21]([O-:30])(=[O:29])[C:22]1[C:23](=[CH:25][CH:26]=[CH:27][CH:28]=1)O>>[CH:23]1[C:22]([C:21]([OH:30])=[O:29])=[CH:28][CH:27]=[C:26]([NH2:4])[CH:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC1CC(CCC1C(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC(=CC=C1C(=O)O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US09314021B2
Procedure details


Menthyl Anthranilate or Salicylate


Name
Identifiers


|
REACTION_CXSMILES
|
C(OC1C(C(C)C)CCC(C)C1)(=O)C1C(=CC=CC=1)[NH2:4].[C:21]([O-:30])(=[O:29])[C:22]1[C:23](=[CH:25][CH:26]=[CH:27][CH:28]=1)O>>[CH:23]1[C:22]([C:21]([OH:30])=[O:29])=[CH:28][CH:27]=[C:26]([NH2:4])[CH:25]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC1CC(CCC1C(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC(=CC=C1C(=O)O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
